molecular formula C16H13ClN6OS B2361999 7-(4-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 866816-12-8

7-(4-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2361999
CAS No.: 866816-12-8
M. Wt: 372.83
InChI Key: CJIISHCEVYWNKZ-UHFFFAOYSA-N
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Description

The compound “7-(4-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic molecule that contains several important functional groups and rings, including a thiazole ring and a triazolo[1,5-a]pyrimidine ring . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring and a triazolo[1,5-a]pyrimidine ring . These rings are part of a larger heterocyclic scaffold, which is a common feature in many biologically active molecules .

Scientific Research Applications

Heterocyclic Compound Synthesis

One line of research focuses on the synthesis of novel heterocyclic compounds. For example, novel [1,2,4]triazolo[1,5-c]pyrimidines and pyrimido[1,6-b]-[1,2,4]triazine derivatives were synthesized and assessed for antimicrobial activity, demonstrating the potential for developing new antimicrobials (El-Agrody et al., 2001).

Antimicrobial and Antioxidant Evaluation

Another area of research involves evaluating the biological activities of synthesized compounds. A study demonstrated the synthesis of triazolopyrimidines with an examination of their antimicrobial and antioxidant activities, indicating the potential for these compounds to serve as leads for the development of new drugs (Gilava et al., 2020).

Potential Antitumor Applications

There's also interest in the antitumor potential of these compounds. Research into structural analogs of antituberculous agents synthesized through multi-component condensations showed promise for tuberculostatic activity, highlighting a route for developing new antituberculosis therapies (Titova et al., 2019).

Synthesis of Polyheterocyclic Systems

Efforts to create new polyheterocyclic systems with a triazine moiety have led to compounds with notable antimicrobial activity, illustrating the potential for these structures in developing antimicrobial agents (Abdel-Monem, 2010).

Exploration of Spiro Derivatives

Research on spiro derivatives of dihydro-1,2,3-triazolo[1,5-a]pyrimidine showcased innovative synthetic approaches and the potential for these compounds in medicinal chemistry, offering a new avenue for drug development (Gladkov et al., 2018).

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential therapeutic applications, as well as the development of synthesis methods for this and similar compounds . The thiazole scaffold is present in more than 18 FDA-approved drugs, suggesting that this compound could have potential applications in drug development .

Properties

IUPAC Name

7-(4-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN6OS/c1-9-12(14(24)22-16-18-6-7-25-16)13(10-2-4-11(17)5-3-10)23-15(21-9)19-8-20-23/h2-8,13H,1H3,(H,18,22,24)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIISHCEVYWNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Cl)C(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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